gw5074

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

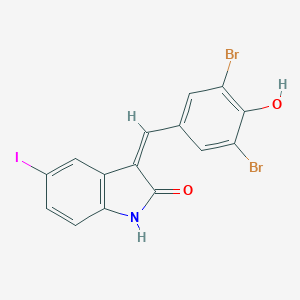

GW5074 is a small-molecule compound identified as a selective inhibitor of the C-RAF kinase, a member of the RAF family of serine/threonine kinases involved in the mitogen-activated protein kinase signaling pathway. Its chemical structure is characterized by the IUPAC name 3-(3,5-Dibromo-4-hydroxybenzyliden)-5-iodo-1,3-dihydroindol-2-one. The compound exhibits notable potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases, due to its ability to modulate cellular signaling pathways associated with cell proliferation and survival .

GW5074 acts primarily through the inhibition of C-RAF kinase activity, which leads to downstream effects on the mitogen-activated protein kinase pathway. This inhibition can disrupt cellular signaling processes that promote tumor growth and survival. The compound has been shown to impact mitochondrial functions, including reactive oxygen species generation and membrane potential disruption, further contributing to its cytotoxic effects in cancer cells . Additionally, GW5074 has been reported to inhibit the uptake of polyamines in pancreatic cancer cells, indicating its role in altering cellular metabolism .

The biological activity of GW5074 has been extensively studied, particularly its effects on cancer and neurodegenerative diseases. In colorectal cancer models, GW5074 has demonstrated synergistic cytotoxic effects when combined with other chemotherapeutic agents like sorafenib, significantly enhancing their efficacy . Furthermore, GW5074 has shown promise in increasing microglial phagocytic activity, suggesting potential therapeutic benefits for Alzheimer's disease by enhancing amyloid-beta clearance . Its neuroprotective properties have also been noted in various neuronal cell types, where it mitigates neurotoxin-induced apoptosis .

GW5074 stands out due to its selective inhibition of C-RAF with minimal effects on other kinases, providing a targeted approach that may reduce side effects associated with broader-spectrum inhibitors like sorafenib and regorafenib .

Interaction studies have highlighted GW5074's capacity to enhance the efficacy of other drugs. For instance, when used alongside sorafenib, it significantly reduces the effective dosage required for tumor suppression in colorectal cancer models . Furthermore, studies indicate that GW5074 interacts with key signaling molecules involved in apoptosis and cell survival pathways, thereby influencing cellular responses to stressors and therapeutic agents .

GW5074, systematically named 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, exhibits a complex molecular architecture characterized by multiple halogen substituents and a distinctive indolinone core structure. The compound possesses the molecular formula C15H8Br2INO2 with a molecular weight of 520.94 grams per mole, establishing it as a relatively large organic molecule within the indolinone class. The structural framework consists of an indolinone heterocyclic system linked to a substituted benzylidene moiety through a methylene bridge, creating a conjugated system that contributes significantly to the compound's biological activity.

The stereochemical configuration of GW5074 presents as a mixture of geometric isomers, with synthetic preparations typically yielding approximately equal ratios of Z and E isomers around the exocyclic double bond. Nuclear magnetic resonance spectroscopy studies have revealed characteristic chemical shifts that distinguish between these stereoisomers, with proton nuclear magnetic resonance signals appearing at specific chemical shift values that reflect the electronic environment created by the halogen substituents. The presence of three different halogen atoms - two bromine atoms and one iodine atom - creates a unique electronic distribution pattern that influences both the compound's physical properties and biological activity.

X-ray crystallographic analysis of related indolinone derivatives has provided insights into the three-dimensional molecular geometry, revealing that the indoline core maintains planarity with minimal deviations from coplanarity among non-hydrogen atoms. The substituents on the benzylidene portion, including the hydroxyl group and bromine atoms, adopt conformations that optimize intramolecular interactions while minimizing steric hindrance. The iodine substituent at the 5-position of the indolinone ring contributes significantly to the molecular volume and influences the overall molecular packing in crystalline forms.

Synthetic Pathways and Optimization Strategies

The synthesis of GW5074 follows established methodologies for preparing substituted indolinone derivatives through condensation reactions between appropriately substituted indolinones and aromatic aldehydes. The primary synthetic route involves the condensation of 5-iodoindolin-2-one with 3,5-dibromo-4-hydroxybenzaldehyde under acidic conditions, typically employing acetic acid as both solvent and catalyst. The reaction proceeds through nucleophilic attack of the activated methylene group of the indolinone on the aldehyde carbonyl, followed by elimination of water to form the characteristic exocyclic double bond.

Optimization studies have demonstrated that the reaction conditions significantly influence both yield and stereoisomeric ratio of the final product. The use of sodium acetate as an additional base catalyst has been shown to facilitate the condensation reaction while maintaining acceptable reaction rates at reflux temperatures. Reaction times typically range from five hours under reflux conditions, with monitoring by thin-layer chromatography providing indication of reaction completion. The reaction mixture requires careful temperature control, as excessive heating can lead to decomposition of the halogen-substituted starting materials.

Purification strategies for GW5074 involve multiple approaches depending on the desired purity and analytical requirements. Initial purification typically employs precipitation from the reaction mixture upon addition of cold water, followed by filtration and washing with cold water to remove water-soluble impurities. Further purification can be achieved through recrystallization from ethanol or through silica gel column chromatography using methanol and dichloromethane solvent systems. The choice of purification method influences the final stereoisomeric composition, as different isomers may exhibit varying solubilities in different solvent systems.

Alternative synthetic approaches have been explored to improve yield and selectivity, including modifications to the reaction medium and the use of different catalytic systems. Some studies have investigated the use of different acid catalysts and reaction solvents to optimize the formation of specific stereoisomers. The incorporation of microwave-assisted synthesis techniques has also been examined as a method to reduce reaction times while maintaining acceptable yields and product quality.

Physicochemical Properties and Stability

The physicochemical characteristics of GW5074 reflect the influence of its multiple halogen substituents and conjugated aromatic system on its bulk properties and stability profile. Solubility studies reveal that GW5074 exhibits poor aqueous solubility, consistent with its highly halogenated aromatic structure, while demonstrating excellent solubility in organic solvents such as dimethyl sulfoxide. The compound shows complete insolubility in water and ethanol, requiring organic solvents for dissolution in research applications.

Thermal properties of GW5074 include a predicted boiling point of 561.4 degrees Celsius at standard atmospheric pressure, indicating significant thermal stability under normal laboratory conditions. The compound lacks a clearly defined melting point in standard literature, suggesting possible decomposition before melting or complex thermal behavior related to its stereoisomeric nature. Density measurements place GW5074 at approximately 2.2 grams per cubic centimeter, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass.

Stability assessments indicate that GW5074 maintains chemical integrity under standard storage conditions when kept at temperatures below room temperature and protected from light and moisture. Long-term stability studies suggest that the compound remains stable for up to two years when stored as a solid under appropriate conditions. Solutions prepared in dimethyl sulfoxide demonstrate acceptable stability for short-term use but require storage at reduced temperatures for extended periods.

The compound exhibits characteristic spectroscopic properties that facilitate its identification and purity assessment. Nuclear magnetic resonance spectroscopy provides distinct chemical shift patterns that reflect the electronic environment created by the halogen substituents and the conjugated aromatic system. The presence of the hydroxyl group contributes to specific spectroscopic signatures that can be used for structural confirmation and purity analysis.